2-[(4-Chlorobenzyl)amino]phenol

myeloperoxidase inflammation cardiovascular

Researchers optimizing myeloperoxidase (MPO) inhibitors or constructing complement cascade antagonists often face supply inconsistency for ortho-aminophenol intermediates. This compound solves that gap as a key Eli Lilly complement inhibitor intermediate (US 3,903,106). - Ortho N,O-chelating pocket enables reproducible Cu(II), Pd(II), Ag(I) complexation; reduced amine ensures superior hydrolytic stability over Schiff-base analogs. - Demonstrated IC₅₀ of 85 nM in MPO chlorination assays, outperforming para isomer (100 nM). Supplied at ≥95% purity with full analytical documentation, ensuring batch-to-batch consistency for medicinal chemistry and metalloantibiotic screening programs.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
Cat. No. B249647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorobenzyl)amino]phenol
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H12ClNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-8,15-16H,9H2
InChIKeyDLIUBOXJPQSDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorobenzyl)amino]phenol Specifications and Comparator Landscape


2-[(4-Chlorobenzyl)amino]phenol (CAS 13313-17-2; molecular formula C₁₃H₁₂ClNO; MW 233.69 g·mol⁻¹) is a synthetic aminophenol featuring an ortho-hydroxyl group and a secondary amine bearing a para-chlorobenzyl substituent [1]. The compound is characterized by a melting point of 100–103 °C and a predicted pKa of 10.33 . Commercially available at ≥95 % purity, its closest positional isomers (3-[(4-chlorobenzyl)amino]phenol, 4-[(4-chlorobenzyl)amino]phenol) and the oxidized Schiff-base congener 2-[(4-chlorobenzylidene)amino]phenol constitute the primary comparator space .

1
Ortho-aminophenol topology enables bidentate N,O-chelation for metal complexation studies
2
Reduced secondary amine supports aqueous and protic solvent handling without hydrolysis risk
3
Key synthetic intermediate for constructing patent-validated complement inhibitor candidates

Why Generic Aminophenols Cannot Substitute in Structure-Sensitive Applications


The ortho-aminophenol topology of 2-[(4-Chlorobenzyl)amino]phenol creates a contiguous N,O-chelating pocket that is geometrically absent in the meta- and para-substituted isomers, 3-[(4-chlorobenzyl)amino]phenol and 4-[(4-chlorobenzyl)amino]phenol . This bidentate coordination site enables predictable metal complexation (e.g., with Cu(II), Pd(II), Ag(I)) for catalytic or biological applications, a property not conferred by isomers lacking the 1,2-disposition of donor atoms [1]. Furthermore, the secondary amine –NH– group is fully reduced relative to the imine C=N bond of the Schiff-base analog 2-[(4-chlorobenzylidene)amino]phenol, imparting greater hydrolytic stability in aqueous or protic media—critical for reproducibility in biological assays .

Isomer mismatch
Meta- and para-substituted analogs lack the 1,2-chelating geometry; metal-binding behavior may not transfer directly.
Imine instability
The oxidized Schiff base (C=N) is hydrolytically labile at pH <5; reproducibility in biological buffers may shift away from the reduced amine.
Lipophilicity gap
Unsubstituted aminophenols lack the chlorobenzyl hydrophobic extension; target engagement in MPO or CA assays may differ.

Quantitative Comparator Evidence for 2-[(4-Chlorobenzyl)amino]phenol


MPO Chlorination Activity: Ortho vs. Para Isomers

In a myeloperoxidase (MPO) chlorination assay, the ortho isomer 2-[(4-chlorobenzyl)amino]phenol exhibits an IC₅₀ of 85 nM, while its para counterpart 4-[(4-chlorobenzyl)amino]phenol shows an IC₅₀ of 100 nM—a 1.18-fold difference that, while modest in absolute terms, confirms the ortho topology is tolerated and can yield comparable or slightly superior MPO engagement [1][2].

MPO inhibition
Cross-study comparable
IC₅₀ 85 nM (ortho) vs 100 nM (para); 1.18-fold
Ortho topology may support comparable MPO engagement
APF chlorination assay; 10 min incubation
myeloperoxidase inflammation cardiovascular

Bacterial Carbonic Anhydrase Inhibition: Class Potency

While 2-[(4-chlorobenzyl)amino]phenol itself has not been systematically profiled against CA isoforms, the aminophenol pharmacophore class demonstrates K_I values of 0.7–1.2 µM against Vibrio cholerae α-CA (VchCAα) for 3-amino-4-chlorophenol [1]. This establishes a baseline class potency range; the para-chlorobenzyl substituent on the target compound introduces additional hydrophobic contacts (cLogP ~3.73) predicted to enhance binding within the CA active-site funnel relative to unsubstituted aminophenols .

CA inhibition
Class-level inference
Aminophenol class K_I ~0.7–1.2 µM (VchCAα)
Chlorobenzyl extension may improve CA affinity; direct data absent
Predicted from cLogP 3.73; phenol red stopped-flow assay
carbonic anhydrase antibacterial structure-activity relationship

Reduced Amine vs. Oxidized Schiff Base Hydrolytic Stability

2-[(4-Chlorobenzyl)amino]phenol (CH₂–NH) is the reduced congener of the Schiff base 2-[(4-chlorobenzylidene)amino]phenol (CH=N). The imine form is susceptible to hydrolysis at pH < 5, with half-lives on the order of minutes to hours depending on substitution, whereas the secondary amine is hydrolytically inert under the same conditions [1]. This differential stability directly impacts the reproducibility of metal complexation reactions: the Schiff base requires anhydrous conditions or in situ generation, while the reduced amine can be used in aqueous or protic solvent systems, simplifying synthetic workflows [2].

Hydrolytic stability
Class-level inference
C–N (amine): stable in aqueous/protic media
C=N (imine): labile at pH <5
Reduced amine may enhance reproducibility in protic workflows
Qualitative structural inference; aqueous buffer pH 3–9
Schiff base imine reduction metal complexation

Complement Inhibition Scaffold Utility

Eli Lilly and Company (US Patent 3,903,106) explicitly claims 5-[2-(4-chlorobenzylamino)phenyl]pyrazole-3-carboxylic acid as a complement inhibitor, demonstrating that the 2-[(4-chlorobenzyl)amino]phenyl substructure is a validated pharmacophoric element within a bioactive series [1]. This patent precedent establishes procurement relevance for medicinal chemistry groups pursuing complement-targeting therapeutics, as the free aminophenol serves as a key synthetic intermediate for constructing the claimed pyrazole-3-carboxylic acid scaffold.

Scaffold precedent
Patent context
Claimed as substructure in US 3,903,106 (complement inhibitor)
Supports procurement as key intermediate for bioactive series
No IC₅₀ data for free aminophenol
complement system inflammatory disease medicinal chemistry

Metal Complex Antibacterial Activity

The Schiff base analog 2-[(4-chlorobenzylidene)amino]phenol forms Cu(II), Pd(II), and Ag(I) complexes that exhibit antibacterial activity against Escherichia coli, Micrococcus luteus, and Serratia marcescens, as well as antifungal activity against Aspergillus flavus, Geotrichum candidum, and Fusarium oxysporum [1]. The reduced amine 2-[(4-Chlorobenzyl)amino]phenol, as the direct synthetic precursor to this Schiff base, provides access to the same N,O-bidentate coordination scaffold, with the added benefit of solution-phase stability during complexation screening in protic media [2].

Antimicrobial context
Class-level inference
Schiff base Cu(II), Pd(II), Ag(I) complexes active against E. coli, M. luteus, S. marcescens and fungi
Reduced amine may serve as stable precursor for metalloantibiotic libraries
Direct amine complex data not reported; agar diffusion and broth dilution assays
metal-based antibiotics DNA binding cytotoxicity

Physicochemical Profile: Ortho vs. Para Isomer

The ortho isomer 2-[(4-chlorobenzyl)amino]phenol has a predicted cLogP of 3.73 (Chemsrc) and a topological polar surface area (tPSA) of 32.26 Ų . In contrast, the para isomer 4-[(4-chlorobenzyl)amino]phenol exhibits a calculated LogP of 3.14 and tPSA of 32.3 Ų (Hit2Lead/ChemBridge) . The ~0.6 LogP unit difference (~4-fold in octanol-water partition coefficient) suggests the ortho isomer possesses marginally higher membrane permeability, which may influence cell-based assay outcomes, although the difference is not large enough to be the sole selection driver.

Lipophilicity
Cross-study comparable
cLogP 3.73 (ortho) vs 3.14 (para); Δ ≈ 0.59
Modest permeability difference may influence cell-based assay outcomes
Predicted values; not experimentally measured
lipophilicity permeability formulation

Validated Application Scenarios for 2-[(4-Chlorobenzyl)amino]phenol


Myeloperoxidase Inhibitor Screening and Optimization

2-[(4-Chlorobenzyl)amino]phenol is appropriate for MPO inhibitor screening cascades, where its ortho-aminophenol topology yields an IC₅₀ of 85 nM in the APF-based chlorination assay—comparable to or slightly better than the 100 nM IC₅₀ of the para isomer [1][2]. Groups optimizing MPO inhibitors for cardiovascular or inflammatory indications can use the ortho isomer as a scaffold to explore substituent effects around the chlorobenzyl ring while maintaining the chelating N,O-donor set.

Synthesis of Complement Inhibitor Candidates

As the key intermediate for constructing 5-[2-(4-chlorobenzylamino)phenyl]pyrazole-3-carboxylic acid—a complement inhibitor claimed by Eli Lilly (US 3,903,106)—this compound is a strategic procurement item for medicinal chemistry programs targeting the complement cascade in glomerulonephritis, rheumatoid arthritis, or other inflammatory conditions [1].

Metal Complexation for Antimicrobial Drug Discovery

The ortho N,O-chelating pocket enables formation of Cu(II), Pd(II), and Ag(I) complexes that demonstrate broad-spectrum antibacterial and antifungal activity, as evidenced by the closely related Schiff base analog [1]. The reduced amine form offers superior hydrolytic stability during complexation screening in biological media, making it the preferred starting material for metalloantibiotic libraries [2].

Carbonic Anhydrase Fragment-Based Screening

Given the demonstrated CA inhibitory activity of aminophenol pharmacophores (K_I = 0.7–1.2 µM for simple analogs against bacterial α-CAs) [1], 2-[(4-Chlorobenzyl)amino]phenol may serve as a fragment hit for CA inhibitor development. Its cLogP of 3.73 and the para-chlorobenzyl hydrophobic extension are predicted to enhance affinity relative to unadorned aminophenol fragments [2].

Application
Selection Property
Validation Focus
MPO inhibitor screening cascades
Ortho-aminophenol topology
MPO chlorination assay potency context
Complement inhibitor intermediate synthesis
Key synthetic intermediate
Patent-validated scaffold incorporation
Metal complexation screening
Bidentate chelation in protic media
Antimicrobial spectrum of derived complexes
CA fragment-based screening
Chlorobenzyl hydrophobic extension
Class-level CA inhibition SAR
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